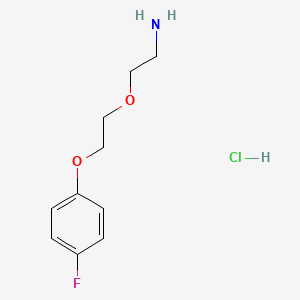

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

描述

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is a synthetic organic compound featuring a phenoxyethyl ether backbone with a fluorine substituent at the para position of the aromatic ring. The molecule consists of a 4-fluorophenoxy group connected via a two-unit ethoxy chain to a primary amine, which is stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility and stability, critical for pharmacological studies .

属性

IUPAC Name |

2-[2-(4-fluorophenoxy)ethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2.ClH/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYCVVZRQAKPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material

- 4-Fluorophenol is used as the primary aromatic substrate due to its fluorine substitution at the para position, which is essential for the target compound.

Step 1: Chloroacetylation

- React 4-fluorophenol with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride .

- Typical molar ratios: phenol : AlCl3 : chloroacetyl chloride = 1 : 2.0–2.5 : 2.0–2.5.

- Solvents: dichloromethane, dichloroethane, chloroform, or toluene.

- Temperature range: 0–25 °C.

- This step introduces a chloroacetyl group para to the fluorine substituent, forming an intermediate acyl chloride derivative.

Step 2: Etherification with Sodium Ethoxide

- The intermediate from step 1 is reacted with sodium ethoxide to perform etherification, introducing an ethoxyethyl group.

- Molar ratio of intermediate to sodium ethoxide: 1 : 2.0–3.0.

- Solvents: toluene, ethanol, or tetrahydrofuran.

- Temperature: 0–25 °C.

- This step produces an ethoxyethyl-substituted phenoxy intermediate.

Step 3: Reduction

- Catalytic hydrogenation of the intermediate using palladium on carbon (Pd/C) catalyst.

- Mass ratio of intermediate to Pd/C: 20–50 : 1.

- Hydrogen pressure: 0.3–0.5 MPa.

- Temperature: 25–80 °C.

- This step reduces the ketone or oxime functionalities to the corresponding amine or alcohol intermediates.

Step 4: Second Etherification with Dibromoethane

- The reduced intermediate is reacted with dibromoethane in the presence of potassium carbonate to extend the ethoxy chain.

- Molar ratio: intermediate : dibromoethane : potassium carbonate = 1 : 1.0–1.5 : 1.0–2.0.

- Solvents: acetonitrile, acetone, dichloroethane, toluene, or N,N-dimethylformamide.

- This step introduces the second ethoxy linkage essential for the final compound.

Step 5: Amination with Potassium Phthalimide

- The etherified intermediate is reacted with potassium phthalimide to introduce the protected amine group.

- Reaction conditions involve heating in a suitable solvent such as DMF.

- This step forms a phthalimide-protected amine intermediate.

Step 6: Deprotection with Hydrazine Hydrate

- The phthalimide protecting group is removed by treatment with hydrazine hydrate under reflux.

- This yields the free amine.

- The final step involves formation of the hydrochloride salt by treatment with hydrochloric acid to obtain this compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Key Parameters |

|---|---|---|---|---|

| 1 | Chloroacetylation | 4-Fluorophenol, chloroacetyl chloride, AlCl3, solvent | Introduce chloroacetyl group | 0–25 °C, molar ratio 1:2.0–2.5:2.0–2.5 |

| 2 | Etherification | Sodium ethoxide, solvent | Attach ethoxyethyl group | 0–25 °C, molar ratio 1:2.0–3.0 |

| 3 | Reduction | Pd/C catalyst, H2 pressure 0.3–0.5 MPa, solvent | Reduce ketone/oxime to amine | 25–80 °C, mass ratio 20–50:1 |

| 4 | Etherification | Dibromoethane, K2CO3, solvent | Extend ethoxy chain | Molar ratio 1:1.0–1.5:1.0–2.0 |

| 5 | Amination | Potassium phthalimide, DMF, heat | Introduce protected amine | 80–120 °C, reaction time 30–45 min |

| 6 | Deprotection | Hydrazine hydrate, reflux | Remove protecting group | Reflux, followed by acidification |

Research Findings and Process Considerations

- The described synthetic route avoids hazardous reagents such as ethylene oxide and sodium hydride, which are used in alternative methods, improving safety and scalability.

- The use of palladium-catalyzed hydrogenation provides high selectivity and yield in the reduction step.

- Potassium phthalimide is an effective amine protecting group, facilitating clean amination and easy deprotection.

- Reaction solvents and temperatures are optimized to balance reaction rate and selectivity while minimizing by-products.

- Deprotection with hydrazine hydrate is a well-established method to liberate primary amines from phthalimide derivatives.

- The final hydrochloride salt formation improves compound stability and handling.

Related Methods and Analogous Syntheses

- Similar synthetic approaches are reported for related fluorophenoxy ethoxy amines and their hydrochloride salts, confirming the robustness of this multi-step etherification and amination strategy.

- For example, preparation of 2-fluoroethylamine hydrochloride involves tosylation, substitution with potassium phthalimide, and hydrazine deprotection, illustrating the general applicability of the phthalimide protection/deprotection strategy in fluorinated amine synthesis.

- Reductive amination methods with fluorinated aromatic aldehydes and amines have also been employed for related compounds, though these are more common in indole derivatives rather than simple phenoxyethoxy ethanamines.

化学反应分析

Types of Reactions

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to simpler amines.

Substitution: The fluorine atom in the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Produces corresponding oxides and ketones.

Reduction: Yields simpler amines and alcohols.

Substitution: Results in various substituted phenoxyethoxy derivatives.

科学研究应用

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

相似化合物的比较

2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride

- Structure: Replaces the 4-fluorophenoxy group with a 4-methylthio substituent.

- This compound may exhibit different pharmacokinetic profiles compared to the fluorine derivative .

2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride

- Structure : Features a 2-chloro-4-fluorophenyl group directly attached to the ethylamine backbone.

- Impact: The chloro and fluoro substituents introduce steric and electronic effects. Chlorine’s larger size and stronger electron-withdrawing nature may alter receptor binding compared to the ethoxy-linked fluorophenoxy compound .

2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T)

- Structure : Contains dimethoxy and methylthio groups on the phenyl ring.

- Impact: The methoxy groups enhance electron density, while the methylthio group contributes to lipophilicity.

Modifications in the Ethoxy Chain

2-(2-(2-(3-Azidopropoxy)ethoxy)ethoxy)ethan-1-amine Hydrochloride

- Structure : Extends the ethoxy chain to three units and introduces an azide group.

- Impact : The longer chain improves solubility but may reduce blood-brain barrier penetration. The azide functionality enables click chemistry applications, as seen in bioconjugates like LYMTAC-3, a lysosome-targeting chimeric molecule .

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-amine

- Structure : Includes a propargyl ether group in the ethoxy chain.

- Impact : The alkyne group facilitates conjugation via copper-catalyzed azide-alkyne cycloaddition, making it valuable in glycobiology and vaccine development .

Alternative Backbone Scaffolds

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine Hydrochloride

- Structure : Incorporates a biphenylether moiety with a methoxy group.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature lowers the amine’s pKa, enhancing protonation and solubility at physiological pH . Methylthio and methoxy groups, being electron-donating, may reduce ionization, favoring membrane permeability .

- Biological Activity: Compounds with methoxy and methylthio substituents (e.g., 2C-T) exhibit biased agonism at serotonin receptors, while fluorophenoxy derivatives may target distinct CNS pathways .

- Synthetic Utility : Azide- and alkyne-functionalized analogs enable modular drug design, as seen in LYMTAC-3 and glycoconjugate vaccines .

生物活性

Overview

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. With the molecular formula C10H15ClFNO2 and a molecular weight of 191.63 g/mol, it features a fluorinated phenoxy group that contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity due to hydrophobic interactions and hydrogen bonding capabilities. This compound has been investigated for its potential roles in modulating pathways involved in cancer therapy, neurodegenerative diseases, and other therapeutic areas.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives have shown enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

- Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective properties, particularly in models of Alzheimer's disease where it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cholinergic signaling .

- Anti-inflammatory Properties : Some studies have indicated that the compound may exert anti-inflammatory effects by modulating pathways associated with chronic inflammation .

Case Study 1: Anticancer Evaluation

A recent study focused on the synthesis and evaluation of similar compounds demonstrated that derivatives with a fluorophenyl moiety exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated a greater efficacy than the reference drug bleomycin, suggesting that structural modifications can enhance anticancer activity .

Case Study 2: Neuroprotection

In another investigation, a series of piperidine derivatives were synthesized, including analogs of this compound. These compounds were tested for their ability to inhibit AChE and BuChE, revealing promising neuroprotective effects that could be beneficial in treating Alzheimer's disease .

Comparative Analysis

常见问题

Q. What are the key considerations for synthesizing 2-(2-(4-fluorophenoxy)ethoxy)ethan-1-amine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the ethoxy-fluorophenoxy intermediate. Key steps include nucleophilic substitution for ether linkage formation, followed by amine group introduction and final hydrochlorination. Reaction conditions (e.g., anhydrous solvents, catalysts like triethylamine) and purification methods (e.g., recrystallization, column chromatography) are critical for yield optimization. For example, fluorophenoxy-containing intermediates often require controlled temperature (-78°C to reflux) and inert atmospheres to prevent side reactions . Post-synthesis, purity is verified via HPLC (>95%) and NMR spectroscopy.

Q. How can researchers ensure the purity and stability of this compound during experimental handling?

- Methodological Answer :

- Purity : Use analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry to confirm molecular integrity.

- Stability : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid aqueous environments unless stabilized with HCl .

- Handling : Follow strict safety protocols: PPE (gloves, goggles), fume hood use, and immediate neutralization of spills with sodium bicarbonate .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenoxy and ethoxy motifs (e.g., aromatic protons at δ 6.8–7.2 ppm, ether linkages at δ 3.5–4.0 ppm).

- FT-IR : Confirms amine hydrochloride formation (N–H stretch ~2500 cm⁻¹, C–F ~1220 cm⁻¹).

- X-ray Crystallography : Resolves crystal packing and stereochemistry, though single-crystal growth may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational chemistry tools like quantum mechanical calculations optimize the synthesis pathway?

- Methodological Answer : Quantum mechanical methods (e.g., DFT) predict reaction energetics and transition states, guiding solvent selection and catalyst design. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error steps. This approach identifies optimal conditions (e.g., solvent polarity, temperature) for intermediates like fluorophenoxy ethers, improving yield by 20–30% . Machine learning (AI) further accelerates parameter optimization via predictive modeling of reaction outcomes .

Q. What strategies resolve contradictions in bioactivity data across experimental models for this compound?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, exposure time) affecting bioactivity. For instance, Plackett-Burman screening can identify confounding factors in cell-based assays .

- Cross-Model Validation : Compare results from in vitro (e.g., receptor binding assays) and in vivo models (e.g., zebrafish neuroactivity), adjusting for metabolic differences via LC-MS metabolite profiling .

Q. What methodologies study the compound’s interaction with cellular receptors in neurological research?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled analogues to quantify affinity for serotonin/dopamine receptors (IC₅₀ values). Competitive binding curves (e.g., vs. 5-HT₂A antagonists) reveal selectivity .

- Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal cultures, with fluorophenoxy groups potentially altering gating kinetics .

- Molecular Dynamics Simulations : Model receptor-ligand interactions (e.g., docking to GPCRs) to rationalize structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。